Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate is an organic compound with a complex structure that includes methoxy groups, a nitrobenzoyl group, and an amino benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate typically involves multiple steps. One common route starts with the nitration of methyl 4,5-dimethoxybenzoate to form methyl 4,5-dimethoxy-2-nitrobenzoate. This intermediate is then subjected to a reduction reaction to yield methyl 4,5-dimethoxy-2-aminobenzoate. Finally, the amino group is acylated with 4-nitrobenzoyl chloride to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Methyl 4,5-dimethoxy-2-[(4-aminobenzoyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,5-Dimethoxy-2-[(4-nitrobenzoyl)amino]benzoic acid.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrobenzoyl group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethoxy-2-nitrobenzoate
- Methyl 4,5-dimethoxy-2-aminobenzoate
- 4,5-Dimethoxy-2-nitrobenzoic acid
Uniqueness
Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate is unique due to the presence of both nitro and amino groups, which allow it to participate in a wide range of chemical reactions. Its structural complexity also makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C17H16N2O7 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16N2O7/c1-24-14-8-12(17(21)26-3)13(9-15(14)25-2)18-16(20)10-4-6-11(7-5-10)19(22)23/h4-9H,1-3H3,(H,18,20) |
InChI Key |
DCMPATFEQUAXMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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